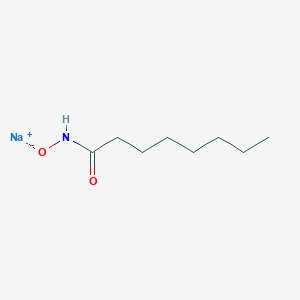

Caprylohydroxamic acid sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N-oxidooctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO2.Na/c1-2-3-4-5-6-7-8(10)9-11;/h2-7H2,1H3,(H-,9,10,11);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPBBWACDUYBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance and Synthesis of Caprylohydroxamic Acid and Its Sodium Salt

An In-depth Technical Guide for the Synthesis of Sodium Caprylohydroxamate

Caprylohydroxamic acid (CHA), an eight-carbon fatty hydroxamic acid derived from coconut oil, and its corresponding sodium salt, sodium caprylohydroxamate, have garnered significant attention across the pharmaceutical, cosmetic, and materials science sectors.[1][2] Functioning as a potent chelating agent, CHA exhibits broad-spectrum antimicrobial and antifungal properties, positioning it as a highly effective preservative and an alternative to traditional parabens in a multitude of formulations.[3][4][5] Its utility extends to pharmaceutical applications, where the hydroxamic acid moiety is a key pharmacophore in drug candidates, notably as an inhibitor for enzymes like matrix metalloproteinases and histone deacetylases.[2]

The synthesis of hydroxamic acids is a cornerstone reaction in medicinal chemistry, yet it presents unique challenges related to the stability and reactivity of the hydroxylamine nucleophile.[6][7] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of caprylohydroxamic acid, followed by its conversion to the highly soluble and versatile sodium salt. We will delve into the mechanistic underpinnings of the reaction, justify critical process parameters, and provide a self-validating, step-by-step methodology designed for reproducibility and high purity.

Chapter 1: Foundational Principles of Hydroxamate Synthesis from Esters

The most robust and industrially scalable route to caprylohydroxamic acid is the nucleophilic acyl substitution reaction between a caprylate ester and hydroxylamine.[6] This method is favored over alternatives, such as those starting from acyl chlorides, due to milder reaction conditions and more benign byproducts.[8][9]

The Core Reaction Mechanism

The reaction proceeds via the attack of the highly nucleophilic nitrogen atom of free hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the ester. The choice of hydroxylamine in its free base form is critical; however, it is often supplied as a more stable hydroxylamine hydrochloride salt (NH₂OH·HCl).[7] Therefore, the in situ generation of the free hydroxylamine using a base is the first crucial step in the synthesis.

The general mechanism is outlined below:

-

Deprotonation: A base abstracts a proton from hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile.

-

Nucleophilic Attack: The lone pair on the nitrogen of hydroxylamine attacks the carbonyl carbon of the caprylate ester, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred, typically to the alkoxide group.

-

Elimination: The tetrahedral intermediate collapses, eliminating the alcohol (methanol or ethanol) as a leaving group and forming the stable hydroxamic acid functional group.

Causality of Reagent Selection

-

Acyl Source (Substrate): Methyl or ethyl caprylate are the preferred substrates. They are readily available, relatively inexpensive, and the resulting methanol or ethanol byproducts are low-boiling and easily removed during workup.

-

Nucleophile Source: Hydroxylamine hydrochloride is the standard reagent due to its superior shelf stability compared to aqueous hydroxylamine solutions.[1][10][11] Safety is paramount , as concentrated hydroxylamine can be explosive; the hydrochloride salt mitigates this risk.[12][13]

-

Base: A strong base like potassium hydroxide (KOH) or sodium methoxide (NaOMe) is required to deprotonate the hydroxylammonium ion effectively.[10] The choice of a potassium salt over a sodium salt (e.g., KOH over NaOH) can be advantageous as the resulting potassium chloride (KCl) byproduct often has lower solubility in alcoholic solvents than NaCl, facilitating its removal by filtration.

-

Solvent: Anhydrous methanol or ethanol are the solvents of choice. They are excellent solvents for the reactants and do not interfere with the reaction, unlike water, which could lead to competitive hydrolysis of the ester.

Chapter 2: Process Workflow and Control Parameters

A successful synthesis relies on a well-defined workflow with strict control over key parameters. The diagram below illustrates the comprehensive process from starting materials to the final purified sodium salt.

Chapter 3: Detailed Synthesis Protocol: Caprylohydroxamic Acid

This protocol details the synthesis of caprylohydroxamic acid from methyl caprylate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

| Item | Specification |

| Reagents | |

| Methyl Caprylate | >99% purity |

| Hydroxylamine Hydrochloride | >99% purity |

| Potassium Hydroxide (KOH) | ACS grade, pellets |

| Methanol (MeOH) | Anhydrous, >99.8% |

| Ethyl Acetate (EtOAc) | ACS grade |

| Hydrochloric Acid (HCl) | 2M aqueous solution |

| Equipment | |

| Round-bottom flask | Appropriate size with magnetic stir bar |

| Magnetic stir plate | With cooling capabilities (ice bath) |

| Dropping funnel | For controlled addition of reagents |

| Thermometer | To monitor reaction temperature |

| Buchner funnel & flask | For vacuum filtration |

| Rotary evaporator | For solvent removal |

| pH paper or meter | For acidification step |

Reagent Stoichiometry and Quantities

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Molar Eq. |

| Methyl Caprylate | 158.24 | 0.1 | 15.82 g | 1.0 |

| Hydroxylamine Hydrochloride | 69.49 | 0.15 | 10.42 g | 1.5 |

| Potassium Hydroxide (KOH) | 56.11 | 0.15 | 8.42 g | 1.5 |

| Methanol (for NH₂OH·HCl) | - | - | 100 mL | - |

| Methanol (for KOH) | - | - | 50 mL | - |

Rationale for Excess: A 1.5 molar excess of hydroxylamine and KOH is used to ensure the complete conversion of the limiting reagent, methyl caprylate, driving the reaction equilibrium towards the product.[10]

Step-by-Step Experimental Procedure

-

Preparation of Methanolic KOH: In a separate beaker, carefully dissolve 8.42 g of KOH pellets in 50 mL of anhydrous methanol. This reaction is exothermic; use an ice bath to control the temperature. Allow the solution to cool to room temperature before use.

-

Generation of Free Hydroxylamine:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 10.42 g of hydroxylamine hydrochloride and 100 mL of anhydrous methanol.

-

Cool the resulting slurry in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add the prepared methanolic KOH solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate of potassium chloride (KCl) will form.

-

Stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Methyl Caprylate:

-

While maintaining the cold temperature, add 15.82 g of methyl caprylate to the reaction mixture dropwise over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C).

-

Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation of Crude CHA:

-

Filter the reaction mixture through a Buchner funnel to remove the precipitated KCl. Wash the filter cake with a small amount of cold methanol (2 x 10 mL) to recover any entrained product.

-

Combine the filtrates and concentrate the solution using a rotary evaporator until most of the methanol is removed.

-

To the resulting oil/slurry, add ~100 mL of deionized water and stir.

-

Slowly add 2M HCl solution dropwise to acidify the mixture to a pH of 4-5. Caprylohydroxamic acid is a weak acid and will precipitate out of the aqueous solution upon acidification.

-

Cool the mixture in an ice bath for 1 hour to maximize crystallization.

-

Collect the white, crystalline crude product by vacuum filtration.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to a beaker and add a minimal amount of hot ethyl acetate to dissolve it completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

-

Collect the purified white crystals of caprylohydroxamic acid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum at 40 °C. The expected purity is >99%.

-

Chapter 4: Protocol for Sodium Caprylohydroxamate Salt Formation

Principle of Conversion

The conversion of the purified caprylohydroxamic acid to its sodium salt is a straightforward acid-base neutralization reaction. The acidic proton on the hydroxyl group of CHA reacts with a stoichiometric amount of a sodium base to form the sodium salt and water.

Step-by-Step Procedure

-

Dissolution: Weigh the purified, dried caprylohydroxamic acid and dissolve it in a suitable solvent, such as ethanol (approx. 10 mL of ethanol per gram of CHA).

-

Neutralization:

-

Prepare a 1M solution of sodium hydroxide (NaOH) in water.

-

On a mole-for-mole basis with the starting CHA, add the 1M NaOH solution dropwise to the ethanolic solution of CHA with vigorous stirring. For example, if you start with 0.05 moles of CHA, you will add 50 mL of 1M NaOH.

-

Monitor the pH during the addition. The target endpoint is a pH of approximately 8-9.

-

-

Isolation:

-

The sodium salt may precipitate directly from the ethanol/water mixture. If not, the volume can be reduced on a rotary evaporator to induce precipitation.

-

Cool the mixture in an ice bath for 1 hour to ensure complete crystallization.

-

Collect the white solid of sodium caprylohydroxamate by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove any excess base.

-

-

Drying: Dry the final product under vacuum at 50 °C to a constant weight. Store in a desiccator, as the salt may be hygroscopic.

Chapter 5: Analytical Characterization

To validate the identity and purity of the synthesized products, a suite of analytical techniques should be employed.

-

Melting Point: Compare the observed melting point of the purified CHA with the literature value.

-

FTIR Spectroscopy: Confirm the presence of key functional groups. For CHA, expect characteristic peaks for O-H stretch (~3200 cm⁻¹), N-H stretch (~3100 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-N stretch.

-

¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure and assess purity by identifying characteristic chemical shifts and the absence of impurity signals (e.g., residual starting ester or solvents).

-

High-Performance Liquid Chromatography (HPLC): Quantify the purity of the final CHA and its sodium salt, which should typically exceed 99%.

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis of high-purity caprylohydroxamic acid and its subsequent conversion to sodium caprylohydroxamate. By understanding the underlying chemical principles and adhering to the described procedural controls, researchers can reliably produce this valuable compound for applications in drug development, cosmetics, and beyond. The emphasis on in situ nucleophile generation, temperature control, and rigorous purification ensures a robust and self-validating protocol, delivering a final product that meets the stringent quality standards required by the scientific community.

References

-

Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2011). Methods for Hydroxamic Acid Synthesis. Pharmaceutical Methods, 2(3), 133–143. [Link]

-

Massaro, A., Mordini, A., Reginato, G., Russo, F., & Taddei, M. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Synthesis, 2007(20), 3201-3204. [Link]

-

Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. CIR Report. [Link]

- Dankwardt, S. M., et al. (2005). Improved solution- and solid-phase preparation of hydroxamic acids from esters. Journal of Organic Chemistry, 70(12), 4873-4875.

-

Cosmetic Ingredient Review. (2019). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics (Draft Report). CIR Report. [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]

-

Fumagalli, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21876–21890. [Link]

-

Riva, E., et al. (2009). A continuous flow tubing reactor can be used to readily transform methyl or ethyl carboxylic esters into the corresponding hydroxamic acids. Journal of Organic Chemistry, 74(9), 3540-3543. [Link]

- Google Patents. (2015). Process for preparing caprylhydroxamic acid. CN104592056A.

-

American Chemical Society. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

-

Puracy. (2020). Caprylhydroxamic acid - What It Is and How It's Made. Puracy.com. [Link]

- Google Patents. (2018). Preparation method of sodium 8- (2-hydroxybenzamido)

- Google Patents. (1999).

-

Lingeba. (2023). 6 Applications of caprylohydroxamic acid. China Cosmetic Raw Material Supplier. [Link]

-

National Center for Biotechnology Information. (n.d.). Caprylohydroxamic acid sodium salt. PubChem Compound Database. [Link]

- Google Patents. (2023).

- Google Patents. (2017). Method for preparing octanohydroxamic acid by hydroxylamine hydrochloride and calcium oxide method. CN106699602A.

-

Springchem. (2022). Caprylhydroxamic Acid May Become A New Selling Point. Suzhou Springchem International Co., Ltd. [Link]

-

STAR Protocols. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. Cell Press. [Link]

-

Glen Research. (n.d.). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22. [Link]

- Google Patents. (1975).

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Chemos. [Link]

-

MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(4), 886. [Link]

-

LEAP Online. (2005). Hydroxylamine hydrochloride MSDS. LEAP Online. [Link]

- Google Patents. (n.d.). Refining and purifying method of sugammadex sodium crude product.

-

Avena Lab. (n.d.). Caprylhydroxamic Acid CG TDS ENG. Avena Lab. [Link]

Sources

- 1. puracy.com [puracy.com]

- 2. 6 Applications of caprylohydroxamic acid - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]

- 3. News - Caprylhydroxamic Acid May Become A New Selling Point [sprchemical.com]

- 4. specialchem.com [specialchem.com]

- 5. avenalab.com [avenalab.com]

- 6. air.unimi.it [air.unimi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cir-safety.org [cir-safety.org]

- 9. eurjchem.com [eurjchem.com]

- 10. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104592056A - Process for preparing caprylhydroxamic acid - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

caprylohydroxamic acid sodium salt metal chelating properties study

An In-Depth Technical Guide to the Metal Chelating Properties of Sodium Caprylohydroxamate

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Chelation in Modern Science

In the realms of pharmaceutical development, cosmetic science, and industrial chemistry, the control of metal ions is paramount. Unwanted metal ions can catalyze degradative reactions, compromise the stability of active ingredients, and reduce the shelf life of formulations. Synthetic chelating agents are indispensable tools, forming stable, soluble complexes with metal ions, thereby sequestering them and neutralizing their reactivity.[1] Among the diverse classes of chelating agents, hydroxamic acids stand out for their strong affinity for various metal ions, particularly hard cations like Fe³⁺.[2][3]

This guide provides a deep dive into the metal chelating properties of a specific, highly effective molecule: caprylohydroxamic acid (CHA), primarily in its sodium salt form (sodium caprylohydroxamate). As an amino acid derivative from coconut oil, CHA has gained prominence not only for its chelating ability but also for its function as a gentle, broad-spectrum preservative, particularly effective at neutral pH where many traditional preservatives falter.[4][5][6] We will move beyond a simple description of its function to a detailed exploration of the underlying chemistry and the rigorous analytical methodologies used to characterize its chelating efficacy. This document is intended for researchers, formulation scientists, and drug development professionals who require a robust, technical understanding of how to study and apply the principles of metal chelation.

The Chemistry of Caprylohydroxamate Chelation

Caprylohydroxamic acid (N-hydroxyoctanamide) is an organic compound featuring a hydroxamic acid functional group (-CONHOH) attached to an eight-carbon aliphatic chain.[5] The sodium salt is formed by the deprotonation of the hydroxylamine proton, creating the caprylohydroxamate anion.

The chelating power of hydroxamic acids stems from the hydroxamate functional group, which acts as a bidentate ligand.[2] This means it can bind to a single metal ion through two separate donor atoms—in this case, the two oxygen atoms of the carbonyl and hydroxylamine moieties. This forms a stable, five-membered ring structure with the metal ion at its center. The formation of such a ring structure is entropically favorable and is a key reason for the high stability of the resulting metal complexes.[7]

The primary mechanism of action involves the deprotonated anion, C₇H₁₅C(=O)NHO⁻, binding to a metal cation (Mⁿ⁺). The reaction can be generalized as:

-

Mⁿ⁺ + 2 C₇H₁₅C(=O)NHO⁻ ⇌ [M(C₇H₁₅C(=O)NHO)₂]ⁿ⁻² (This stoichiometry can vary based on the metal's coordination number).

This interaction is particularly strong with hard Lewis acids, such as Fe³⁺, Al³⁺, and to a significant extent with borderline ions like Cu²⁺ and Zn²⁺.[2][5] This strong binding effectively makes the metal ions unavailable to participate in other reactions, which is the essence of its function as both a product stabilizer and a preservative that inhibits microbial growth by sequestering essential metal nutrients.[5]

Caption: Bidentate chelation of a metal ion by caprylohydroxamate.

Quantifying Chelation: Stability Constants

The affinity between a chelating agent (ligand, L) and a metal ion (M) is quantified by the stability constant (also known as the formation constant, K). For a simple 1:1 complex, the equilibrium is M + L ⇌ ML, and the stability constant is defined as:

-

K = [ML] / ([M][L])

A higher stability constant indicates a stronger bond and a more stable complex. These constants are crucial for comparing the efficacy of different chelating agents and for predicting their behavior in complex formulations. Various analytical techniques can be employed to determine these values.[8]

Factors Influencing Chelation and Stability

The measured stability of a metal-chelate complex is not an absolute value; it is highly dependent on the experimental conditions. Understanding these dependencies is critical for designing robust experiments and for applying the results to real-world formulations.

Caption: Key experimental factors influencing the stability constant.

-

pH: This is arguably the most critical factor. The hydroxamic acid group of CHA has an estimated pKa of 9.56. Below this pH, the molecule is predominantly in its protonated, neutral form (R-CONHOH), which is less effective at chelation. Above the pKa, it exists as the active hydroxamate anion (R-CONHO⁻). Furthermore, metal ions themselves can undergo hydrolysis at higher pH to form hydroxo-complexes, which can compete with the chelation reaction. Therefore, experiments must be conducted in well-buffered solutions at a defined pH.

-

Metal-to-Ligand Ratio: The stoichiometry of the complex (the number of ligand molecules bound to one metal ion) can vary. By systematically varying the molar ratio of the metal and ligand, one can determine the stoichiometry, which is essential for calculating the correct stability constant.

-

Temperature: Complex formation is a thermodynamic process characterized by changes in enthalpy (ΔH) and entropy (ΔS). Temperature affects the equilibrium position and thus the stability constant. Thermodynamic studies are often performed at a standard temperature (e.g., 25 °C).[3]

Experimental Methodologies for Studying Chelation

To be trustworthy, any protocol must be a self-validating system. This involves careful calibration, use of appropriate controls, and rigorous data analysis. Below are detailed methodologies for three common and powerful techniques used to study the metal chelating properties of sodium caprylohydroxamate.

Potentiometric Titration

Expertise & Causality: Potentiometric titration is a classic and highly accurate method for determining stability constants.[9][10] The principle involves monitoring the concentration of free (uncomplexed) metal ions in a solution as a known concentration of the chelating agent (sodium caprylohydroxamate) is incrementally added. An ion-selective electrode (ISE) that is sensitive to the metal ion of interest is used to measure the change in potential, which, according to the Nernst equation, is proportional to the logarithm of the free metal ion activity. By tracking this change, one can calculate the concentrations of all species at equilibrium and thereby determine the stability constant.[11]

Detailed Experimental Protocol

-

System Calibration:

-

Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00).

-

Calibrate the ion-selective electrode (e.g., a Cu²⁺ ISE) by measuring the potential of a series of standard solutions of the metal salt (e.g., CuSO₄) of known concentrations. This creates a calibration curve of potential (mV) vs. log[Mⁿ⁺].

-

-

Solution Preparation:

-

Metal Solution: Prepare a standardized stock solution of the metal salt (e.g., 0.01 M CuSO₄) in deionized water. The exact concentration should be confirmed by a primary analytical method like atomic absorption spectroscopy or titration with a primary standard like EDTA.

-

Ligand Solution: Prepare a stock solution of sodium caprylohydroxamate (e.g., 0.1 M) in the same background electrolyte.

-

Background Electrolyte: Prepare a buffer solution with high ionic strength (e.g., 0.1 M KNO₃) to maintain constant ionic activity coefficients. The pH should be buffered to a specific value relevant to the intended application (e.g., pH 6.0 using a MES buffer).

-

-

Titration Procedure:

-

Place a known volume (e.g., 50.0 mL) of the metal solution, diluted in the background electrolyte, into a thermostatted titration vessel (e.g., at 25.0 °C).

-

Immerse the calibrated pH electrode and the metal ISE into the solution.

-

Allow the system to equilibrate and record the initial potential.

-

Using a precision autoburette, add small, precise increments (e.g., 0.100 mL) of the sodium caprylohydroxamate titrant.

-

After each addition, allow the potential reading to stabilize, then record the potential and the total volume of titrant added.

-

Continue the titration well past the equivalence point, where the change in potential becomes minimal.

-

-

Data Analysis:

-

Using the ISE calibration curve, convert the measured potential at each step into the concentration of free metal ion [Mⁿ⁺].

-

For each titration point, calculate the total concentrations of metal ([M]ₜ) and ligand ([L]ₜ) based on the initial amounts and added volume.

-

Calculate the concentration of the complex: [ML] = [M]ₜ - [Mⁿ⁺].

-

Calculate the concentration of free ligand: [L] = [L]ₜ - [ML].

-

Calculate the stability constant K for each point in the titration.

-

Sophisticated computer programs (e.g., HYPERQUAD) are often used to refine the stability constants by fitting the entire titration curve, accounting for ligand protonation and metal hydrolysis.

-

UV-Vis Spectrophotometry

Expertise & Causality: This method is based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum.[12] Many transition metal complexes with hydroxamic acids are colored (e.g., Fe³⁺-hydroxamate complexes are reddish-orange), absorbing light in the visible region, while the free ligand and metal ion may not.[4] By measuring the absorbance at the wavelength of maximum absorbance (λ_max) for the complex, one can quantify its concentration using the Beer-Lambert Law (A = εbc). This technique is particularly useful for determining the stoichiometry of the complex (using Job's method of continuous variation) and its stability constant.[13][14]

Detailed Experimental Protocol (Job's Method)

Caption: Experimental workflow for Job's Method using UV-Vis.

-

Instrument and Solution Preparation:

-

Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Prepare equimolar stock solutions (e.g., 1x10⁻³ M) of the metal salt (e.g., FeCl₃) and sodium caprylohydroxamate in a suitable buffer (e.g., pH 4.0 acetate buffer). Iron chelation is often studied at a lower pH to prevent precipitation of iron hydroxides.[12]

-

-

Determining λ_max:

-

Prepare a solution with an excess of the ligand relative to the metal ion to ensure complete complex formation.

-

Scan the absorbance of this solution across a range of wavelengths (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λ_max) for the complex.

-

-

Job's Plot Procedure:

-

Prepare a series of solutions in volumetric flasks, keeping the total molar concentration of (Metal + Ligand) constant. The mole fraction of the ligand is varied systematically from 0 to 1. For example, to make 10 mL total volume:

-

Tube 1: 10 mL Metal, 0 mL Ligand (X_L = 0)

-

Tube 2: 9 mL Metal, 1 mL Ligand (X_L = 0.1)

-

...

-

Tube 11: 0 mL Metal, 10 mL Ligand (X_L = 1.0)

-

-

Ensure each flask is brought to the final volume with the same buffer. Allow the solutions to equilibrate.

-

-

Measurement and Analysis:

-

Measure the absorbance of each solution at the predetermined λ_max.

-

Plot the absorbance (Y-axis) versus the mole fraction of the ligand (X_L) (X-axis).

-

The plot will show a maximum absorbance at a specific mole fraction. The stoichiometry is determined from this point. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L ≈ 0.67 indicates a 1:2 (M:L) complex.

-

The stability constant can then be calculated from the data of the Job's plot, though the calculations can be complex and often require specific equations derived for this method.

-

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is a powerful and direct method for studying binding interactions. It measures the heat released (exothermic) or absorbed (endothermic) when one component (e.g., sodium caprylohydroxamate) is titrated into another (e.g., a metal salt solution).[15][16] From a single experiment, ITC can determine the binding affinity (Kₐ, which is 1/Kₔ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[15][17] The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the chelation process. This level of detail is invaluable for understanding the driving forces behind the interaction.

Detailed Experimental Protocol

-

Sample Preparation and Degassing:

-

Prepare a solution of the metal salt (e.g., 50-100 µM ZnCl₂) in a specific buffer (e.g., HEPES, pH 7.4). This will be loaded into the sample cell.

-

Prepare a more concentrated solution of sodium caprylohydroxamate (e.g., 1-2 mM) in the exact same buffer. This will be loaded into the titration syringe. Using the same buffer is critical to minimize large heats of dilution that can mask the binding signal.

-

Thoroughly degas both solutions under vacuum to prevent air bubbles from interfering with the measurement.

-

-

Instrument Setup:

-

Clean the sample cell and syringe thoroughly with deionized water and then the experimental buffer.

-

Load the metal solution into the sample cell and the ligand solution into the injection syringe.

-

Place the apparatus in the calorimeter and allow it to thermally equilibrate to the desired temperature (e.g., 25 °C).

-

-

Titration Experiment:

-

Set the experimental parameters: injection volume (e.g., 10 µL), number of injections (e.g., 20), spacing between injections (e.g., 150 seconds), and stirring speed.

-

Perform an initial small injection (e.g., 1 µL) that is typically discarded during analysis.

-

Run the automated titration sequence. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection.

-

-

Control Experiment:

-

To obtain the heat of dilution for the ligand, perform a separate titration of the sodium caprylohydroxamate solution into the buffer alone (with no metal). This background data is essential for accurate analysis.

-

-

Data Analysis:

-

The raw data is a series of peaks, where the area of each peak corresponds to the heat change for that injection.

-

Subtract the heats of dilution (from the control experiment) from the raw titration data.

-

Integrate the area of each corrected peak to get the heat change per mole of injectant.

-

Plot these values against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. The fitting process yields the values for Kₐ, n, and ΔH.

-

Data Presentation and Interpretation

A primary output of these studies is a set of stability constants for sodium caprylohydroxamate with various metal ions of interest. Summarizing this data in a table allows for easy comparison and selection of the chelator for specific applications.

Table 1: Illustrative Stability Constants (log K) for Sodium Caprylohydroxamate with Divalent and Trivalent Metal Ions

Note: The following values are illustrative examples based on the known high affinity of hydroxamates for Fe³⁺ and other transition metals. Actual experimental values must be determined using the methodologies described above.

| Metal Ion | Ionic Radius (pm) | Method Used | pH | Temperature (°C) | log K₁ | log K₂ |

| Fe³⁺ | 65 | Potentiometry | 4.0 | 25.0 | 11.5 | 9.8 |

| Cu²⁺ | 73 | UV-Vis Spec. | 6.0 | 25.0 | 8.7 | 7.1 |

| Zn²⁺ | 74 | ITC | 7.0 | 25.0 | 7.2 | - |

| Ni²⁺ | 69 | Potentiometry | 6.5 | 25.0 | 6.8 | 5.5 |

| Ca²⁺ | 100 | Potentiometry | 7.5 | 25.0 | < 4 | - |

| Mg²⁺ | 72 | Potentiometry | 7.5 | 25.0 | < 3 | - |

Interpretation:

-

The exceptionally high log K value for Fe³⁺ confirms the strong siderophore-like activity of caprylohydroxamate, making it an excellent choice for stabilizing formulas against iron-catalyzed oxidation.

-

The moderate-to-high constants for Cu²⁺ and Zn²⁺ indicate effective chelation of these common trace metal contaminants.

-

The very low stability constants for Ca²⁺ and Mg²⁺ show that sodium caprylohydroxamate is unlikely to interfere with the function of these essential divalent cations in many biological or formulation contexts, a desirable property for a selective chelating agent.

Conclusion for the Practicing Scientist

Sodium caprylohydroxamate is a potent bidentate chelating agent with a particularly high affinity for Fe³⁺ and other transition metal ions.[2][4] Its efficacy is fundamentally linked to the formation of stable, five-membered ring complexes via its hydroxamate functional group. A comprehensive understanding of its chelating properties requires rigorous quantitative analysis.

This guide has detailed three powerful analytical techniques—potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry—that provide the necessary tools to determine stoichiometry and thermodynamic stability constants. For the researcher or drug development professional, the choice of method will depend on the specific metal ion, the required level of thermodynamic detail, and available instrumentation. By applying these self-validating protocols, scientists can generate the high-quality, reliable data needed to predict and optimize the performance of sodium caprylohydroxamate in complex systems, ensuring product stability, safety, and efficacy.

References

-

Quinn, C. F., Carpenter, M. C., Croteau, M. L., & Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins . Methods in Enzymology, 567, 3-21. [Link]

-

Singh, S., Kumar, V., & Sharma, S. (2018). Methods for Hydroxamic Acid Synthesis . Current Organic Synthesis, 15(5), 621-638. [Link]

-

Hakimi, M., et al. (2011). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery . Asian Journal of Chemistry, 23(12), 5497-5501. [Link]

-

National Center for Biotechnology Information. Caprylohydroxamic acid sodium salt . PubChem Compound Database. [Link]

-

Johnson, W., et al. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics . International Journal of Toxicology, 39(1_suppl), 57S-66S. [Link]

-

Caprylhydroxamic Acid TDS ENG . (n.d.). Avena Lab. [Link]

-

Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates . Analytical Chemistry, 27(11), 1745-1749. [Link]

-

Tih, A. N. (2024). Methods for synthesizing hydroxamic acids and their metal complexes . European Journal of Chemistry, 15(4), 345-354. [Link]

-

Wardak, C. (2016). Potentiometric Sensors for Heavy Metals - An Overview . ResearchGate. [Link]

-

Crowder, M. W. (2010). Isothermal Titration Calorimetric studies of metal binding to metallo-β-lactamases . University of Huddersfield Repository. [Link]

-

Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin . Current Science International, 7(4), 873-883. [Link]

-

Quick Start: Isothermal Titration Calorimetry (ITC) . (n.d.). TA Instruments. [Link]

-

Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics . (2020). PubMed. [Link]

-

Tih, A. N. (2024). Methods for synthesizing hydroxamic acids and their metal complexes . ResearchGate. [Link]

-

IUPAC Publications of Compilations and Critical Evaluations of Stability Constants . (n.d.). IUPAC. [Link]

-

Stability constants for ligand 1 determined by NMR and UV/Vis titration... . (n.d.). ResearchGate. [Link]

-

Nowack, B. (2002). Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment . Fresenius' journal of analytical chemistry, 372(4), 563-73. [Link]

-

Monzyk, B., & Crumbliss, A. L. (1982). Determination of the Constants of Formation of Complexes of Iron(III) and Acetohydroxamic Acid . Journal of Organic Chemistry, 47(24), 4670-4675. [Link]

-

Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates . ACS Publications. [Link]

-

Isothermal titration calorimetry . (n.d.). Wikipedia. [Link]

-

Stability Constants of Metal Complexes in Solution . (n.d.). SciSpace. [Link]

-

What is Caprylhydroxamic Acid? . (n.d.). The Honest Company. [Link]

-

Ebrahimi, A., et al. (2011). Role of carboxylate chelating agents on the chemical, structural and textural properties of hydroxyapatite . Dalton Transactions, 40(29), 7547-55. [Link]

-

Potentiometric Titrations (Experiment) . (2023). Chemistry LibreTexts. [Link]

-

Granger, D. L., & Tkeshelashvili, L. K. (1996). Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids . Analytical Biochemistry, 237(1), 121-126. [Link]

-

Gemechu, Z., et al. (2015). Spectrophotometric study on the stability constants and thermodynamic parameters of Zn2+, Cd2+ and Hg2+ complexes with imino thiazolidinone . African Journal of Pure and Applied Chemistry, 8(8), 133-141. [Link]

-

Kumar, A., et al. (2010). Potentiometric Determination of Heavy Metals Concentrations in Trace by Using Calixarene as Electroactive Materials . Asian Journal of Research in Chemistry, 3(4), 963-967. [Link]

-

A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT . (n.d.). IJRPR. [Link]

-

Zhang, S., et al. (2024). Influence of Ion Chelating Agents with Different Chelating Abilities on the Properties and Microstructure of Cement-Based Materials . Gels, 10(5), 333. [Link]

-

Andrieux, F., et al. (2008). Thermodynamics of formation and speciation of acetohydroxamatoiron (III) complexes as a function of temperature . Inorganica Chimica Acta, 361(6), 1745-1752. [Link]

-

O'Connell, C., & Vera, A. (2018). EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC) . Biochemical and Biophysical Research Communications, 503(4), 2734-2738. [Link]

-

Reichman, S. M., et al. (2024). Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid . Biometals, 37(4), 629-640. [Link]

-

Uslu, B., & Ozcan, M. M. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method . Molecules, 27(2), 484. [Link]

-

Ebrahimi, A., et al. (2011). Role of carboxylate chelating agents on the chemical, structural and textural properties of hydroxyapatite . ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 4. Caprylhydroxamic Acid | CHA | Cosmetic Ingredients Guide [ci.guide]

- 5. avenalab.com [avenalab.com]

- 6. honest.com [honest.com]

- 7. researchgate.net [researchgate.net]

- 8. airo.co.in [airo.co.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asianpubs.org [asianpubs.org]

- 13. curresweb.com [curresweb.com]

- 14. scispace.com [scispace.com]

- 15. tainstruments.com [tainstruments.com]

- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 17. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of Sodium Caprylohydroxamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of sodium caprylohydroxamate (sodium N-hydroxyoctanamide), a molecule of increasing interest in pharmaceutical and cosmeceutical sciences. This document deviates from rigid templates to deliver a logically structured narrative, beginning with the molecule's core identity and progressing through its synthesis, analytical characterization, and functional applications. Key physicochemical parameters are summarized for quick reference, while detailed experimental protocols and mechanistic insights are provided to support practical application and further research. The guide is grounded in authoritative references and includes visual aids to elucidate complex concepts, ensuring a blend of technical depth and clarity for the target audience of researchers and drug development professionals.

Introduction and Molecular Identity

Sodium caprylohydroxamate is the sodium salt of caprylohydroxamic acid. The presence of the hydroxamic acid functional group (-CONHOH) is central to its chemical reactivity and biological activity. This moiety confers significant chelating properties and is a key structural feature in a class of compounds known for their activity as histone deacetylase (HDAC) inhibitors. The eight-carbon (capryl) backbone imparts a degree of lipophilicity, influencing its solubility and interaction with biological membranes.

This guide will systematically explore the essential chemical attributes of sodium caprylohydroxamate, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application. The following table summarizes the core properties of sodium caprylohydroxamate.

| Property | Value | Source(s) |

| Chemical Name | Sodium N-hydroxyoctanamide | [1] |

| Synonyms | Sodium Caprylohydroxamate, Sodium Octanohydroxamate | [2] |

| CAS Number | 50292-00-7 | [2] |

| Molecular Formula | C₈H₁₆NNaO₂ | [2] |

| Molecular Weight | 181.21 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| pKa (of parent acid) | 9.56 (estimated) | [4] |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. Slightly soluble in chloroform and DMSO. | [1][3] |

Synthesis and Purification

The synthesis of sodium caprylohydroxamate is typically achieved through a two-step process: first, the synthesis of the parent caprylohydroxamic acid, followed by its conversion to the sodium salt.

Synthesis of Caprylohydroxamic Acid

Caprylohydroxamic acid is commonly synthesized via the transamidation of an ester of caprylic acid (e.g., methyl or ethyl caprylate) with hydroxylamine.[5] The reaction is typically carried out in an alcoholic solvent.

Experimental Protocol: Synthesis of Caprylohydroxamic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of water and an excess of an alcoholic solvent (e.g., methanol or ethanol).[3]

-

Base Addition: Cool the solution in an ice bath and slowly add a solution of a strong base (e.g., potassium hydroxide or sodium hydroxide) to neutralize the hydroxylamine hydrochloride and generate the free hydroxylamine.[3]

-

Ester Addition: To the cooled solution, add ethyl caprylate.

-

Reaction: Heat the mixture to reflux and maintain for several hours.[5] Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to confirm the consumption of the starting ester.[3]

-

Work-up and Purification: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 6.4-6.7 to precipitate the caprylohydroxamic acid.[3] The crude product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate.[3]

Synthesis of Caprylohydroxamic Acid

Formation of Sodium Caprylohydroxamate

The sodium salt is readily prepared by reacting the purified caprylohydroxamic acid with a sodium base.

Experimental Protocol: Synthesis of Sodium Caprylohydroxamate

-

Dissolution: Dissolve the purified caprylohydroxamic acid in a suitable alcohol, such as methanol or isopropanol.

-

Neutralization: Add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, to the solution. The reaction is typically performed at room temperature or with gentle warming.

-

Isolation: The sodium caprylohydroxamate can be isolated by evaporation of the solvent or by precipitation through the addition of a less polar co-solvent. The resulting solid is then collected by filtration and dried under vacuum.

Analytical Characterization

Ensuring the identity and purity of sodium caprylohydroxamate is crucial for its application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of sodium caprylohydroxamate in a suitable deuterated solvent (e.g., D₂O or MeOD) will exhibit characteristic signals for the protons of the octyl chain. The signals for the alpha-methylene group adjacent to the carbonyl will be deshielded compared to the other methylene groups. The terminal methyl group will appear as a triplet. Due to the salt formation, the acidic proton of the hydroxamic acid group will be absent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbons in the octyl chain, with the carbonyl carbon appearing at the most downfield chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of sodium caprylohydroxamate will display characteristic absorption bands. The strong carbonyl (C=O) stretching vibration is a prominent feature. The N-O stretching and O-H bending vibrations of the hydroxamate group will also be present, although their positions may be shifted compared to the free acid due to salt formation. The C-H stretching vibrations of the alkyl chain will be observed in the 2800-3000 cm⁻¹ region.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of sodium caprylohydroxamate and for its quantification. A typical method would involve:

-

Column: A C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength, typically around 210-220 nm where the carbonyl group absorbs.

-

Mechanism of Action and Applications in Drug Development

The unique chemical structure of sodium caprylohydroxamate underpins its utility in various pharmaceutical applications.

Chelating Agent

The hydroxamic acid moiety is a bidentate ligand that can form stable five-membered chelate rings with various metal ions, particularly transition metals like iron (Fe³⁺) and zinc (Zn²⁺).[1] This chelating ability is crucial for several reasons:

-

Stabilization of Formulations: By sequestering trace metal ions that can catalyze degradation reactions, sodium caprylohydroxamate can enhance the stability of drug formulations.

-

Antimicrobial Activity: The growth of many microorganisms is dependent on the availability of essential metal ions. By chelating these ions, sodium caprylohydroxamate can inhibit microbial growth, acting as a preservative.[5]

Chelation of a Metal Ion

Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid group is a well-established zinc-binding group that can inhibit the activity of zinc-dependent enzymes, including histone deacetylases (HDACs). HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. While the primary application of sodium caprylohydroxamate is not as a potent HDAC inhibitor in the same class as drugs like vorinostat (SAHA), its inherent ability to interact with the zinc ion in the active site of HDACs is a noteworthy chemical property. This activity is generally weaker for simple alkyl hydroxamates compared to more structurally complex HDAC inhibitors.

Permeation Enhancer

While distinct from sodium caprate, which is a well-known permeation enhancer, the amphiphilic nature of sodium caprylohydroxamate, with its polar head group and lipophilic tail, suggests potential for interacting with biological membranes. Further research is warranted to explore its capabilities as a permeation enhancer in drug delivery systems.

Stability and Degradation

The stability of sodium caprylohydroxamate is a critical consideration for its storage and use in formulations.

-

pH Stability: The parent caprylohydroxamic acid can undergo hydrolysis to caprylic acid and hydroxylamine at very high or very low pH.[4] The sodium salt is expected to be most stable in neutral to slightly alkaline conditions.

-

Thermal Stability: As a solid, sodium caprylohydroxamate is generally stable under ambient conditions. However, exposure to high temperatures for extended periods can lead to degradation.

-

Incompatible Materials: Strong oxidizing agents should be avoided as they can react with the hydroxamic acid moiety.

Safety and Toxicology

The safety profile of sodium caprylohydroxamate is an important aspect for its application, particularly in products that come into contact with the body.

-

Acute Toxicity: The parent compound, caprylhydroxamic acid, has been shown to have low acute oral toxicity in animal studies.[4]

-

Dermal Irritation and Sensitization: Caprylhydroxamic acid has the potential to be a skin sensitizer.[4] Therefore, its concentration in topical formulations is carefully regulated.

-

Cytotoxicity: Studies on related compounds suggest that high concentrations of hydroxamic acids can exhibit cytotoxicity.

It is essential to consult the latest safety data sheets and regulatory guidelines when handling and formulating with sodium caprylohydroxamate.

Conclusion

Sodium caprylohydroxamate is a multifaceted molecule with a rich chemistry centered around its hydroxamic acid functionality. Its fundamental properties, including its chelating ability and potential for HDAC inhibition, make it a valuable compound in pharmaceutical and cosmeceutical research and development. This guide has provided a comprehensive overview of its synthesis, characterization, mechanisms of action, and stability, offering a solid foundation for scientists and professionals working with this intriguing molecule. Further research into its specific applications, particularly in drug delivery and formulation science, is encouraged to fully unlock its potential.

References

-

PubChem. (n.d.). Sodium hydroxide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022). Octanamide, N-hydroxy- - Evaluation statement. Retrieved from [Link]

-

PubChem. (n.d.). Caprylohydroxamic acid sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CAS 7377-03-9: Octanohydroxamic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H16NNaO2 | CID 44630191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octanohydroxamic Acid | 7377-03-9 [chemicalbook.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. specialchem.com [specialchem.com]

Caprylohydroxamic Acid Sodium Salt: A Technical Guide to Metal Ion Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylohydroxamic acid (CHA), and its highly water-soluble sodium salt, represents a class of versatile organic molecules whose functionality is fundamentally dictated by its interaction with metal ions. As a primary chelating agent, its utility spans from ensuring the stability of cosmetic formulations to acting as a potent inhibitor of metalloenzymes in drug development. This guide provides a detailed technical exploration of the core principles governing the interaction between sodium caprylohydroxamate and various metal ions. We will dissect the chelation mechanism, analyze the thermodynamics of complex formation, and provide field-proven, step-by-step protocols for the characterization of these interactions. This document serves as a comprehensive resource for scientists seeking to leverage the unique metal-binding properties of caprylohydroxamic acid in their research and development endeavors.

Introduction: The Molecular Profile of Caprylohydroxamic Acid

Caprylohydroxamic acid (IUPAC Name: N-hydroxyoctanamide) is an amphiphilic molecule featuring a saturated eight-carbon (C8) alkyl chain, which imparts lipophilic character, and a polar hydroxamic acid functional group (-CONHOH).[1] The sodium salt is employed to enhance aqueous solubility. The scientific and commercial value of CHA is almost entirely derived from the hydroxamic acid moiety, which functions as a highly efficient bidentate chelating agent.[2][3] This dual-action capability—acting as both a preservative and a stabilizer by sequestering metal ions—makes it a preferred ingredient in "preservative-free" cosmetic systems and a molecule of interest for pharmaceutical applications.[1][4]

Table 1: Physicochemical Properties of Caprylohydroxamic Acid

| Property | Description | Source(s) |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | |

| Appearance | White to tan crystalline solid | [1] |

| Synthesis Route | Typically synthesized via transamidation of a caprylate ester (e.g., ethyl caprylate) with hydroxylamine. | |

| Key Functional Group | Hydroxamic Acid (-CONHOH) | [3] |

| Primary Function | Chelating Agent, Preservative | [2][5] |

| pKa | ~9.56 |

The Core Mechanism: Bidentate Chelation and the Chelate Effect

The interaction between the caprylohydroxamate anion and a metal ion is a textbook example of chelation—the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.

Upon deprotonation of the hydroxyl group (a pH-dependent process), the hydroxamate group presents two donor atoms: the carbonyl oxygen and the hydroxylamino oxygen. These two atoms coordinate with a metal ion (Mⁿ⁺) to form a highly stable five-membered ring structure.[6] This ring formation is entropically favorable and is the primary reason for the enhanced stability of chelate complexes compared to those formed by analogous monodentate ligands, a phenomenon known as the chelate effect .[6]

Figure 1: Bidentate chelation of a metal ion (Mⁿ⁺) by the caprylohydroxamate anion, forming a stable 5-membered ring.

The stability of this complex is governed by:

-

Nature of the Metal Ion: Stability generally increases with the charge of the metal ion and decreases with its ionic radius. Transition metals like Fe³⁺ and Cu²⁺ form particularly stable complexes.[7]

-

pH of the Medium: Chelation is highly pH-dependent, as the hydroxamic acid must be deprotonated to bind effectively. Efficacy is typically greatest in neutral to slightly alkaline conditions.[3]

-

Solvent Environment: The polarity and coordinating properties of the solvent can influence complex stability.

Thermodynamics of Complex Formation: Stability Constants

The formation of a 1:1 metal-ligand complex is an equilibrium process: Mⁿ⁺ + L⁻ ⇌ ML⁽ⁿ⁻¹⁾⁺

The thermodynamic stability of this complex in solution is quantified by the overall stability constant (also known as the formation constant), β.[7][8] For a simple 1:1 complex, this is defined as:

β = [ML⁽ⁿ⁻¹⁾⁺] / ([Mⁿ⁺][L⁻])

A large β value signifies a strong metal-ligand interaction and a high concentration of the complex at equilibrium.[7] Hydroxamic acids are known to form exceptionally stable complexes with trivalent and divalent metal ions, particularly iron(III).[9][10]

Table 2: Representative Stability Constants (log β) of Hydroxamate-Type Complexes

| Metal Ion | Ligand Type | log β₁ (1:1) | log β₂ (1:2) | Conditions | Source(s) |

| Fe³⁺ | Acetohydroxamic Acid | 11.4 | 21.7 | 25 °C, 0.1 M KCl | [11] |

| Cu²⁺ | Acetohydroxamic Acid | 8.9 | 16.2 | 25 °C, 0.1 M NaClO₄ | [11] |

| Zn²⁺ | Acetohydroxamic Acid | 6.5 | 12.1 | 25 °C, 0.1 M NaClO₄ | [11] |

Note: Data for the simpler acetohydroxamic acid is shown as a proxy to illustrate the high stability. The C8 chain of CHA primarily influences solubility and steric factors rather than the intrinsic binding affinity of the hydroxamate group.

Experimental Protocols for Characterizing Metal-CHA Interactions

To quantify the stoichiometry and stability of metal-CHA complexes, several analytical techniques are indispensable. The following protocols are designed as self-validating systems, providing robust and reproducible data.

UV-Visible Spectrophotometry: Elucidating Stoichiometry

Causality & Expertise: UV-Vis spectroscopy is a rapid and non-destructive method to probe the formation of metal complexes.[12][13] The coordination of a ligand to a metal ion alters the electronic environment, often leading to a shift in the absorption wavelength (a chromic shift) or a change in molar absorptivity.[12][14] By systematically varying the concentrations of the metal and ligand, we can pinpoint the stoichiometry that produces the maximum spectroscopic change, thereby revealing the composition of the dominant complex in solution.

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Accurately prepare a 1 mM stock solution of sodium caprylohydroxamate in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Prepare a 1 mM stock solution of the metal salt (e.g., FeCl₃, CuSO₄) in the same buffer. Rationale: Using the same buffer eliminates spectral variations due to pH or ionic strength changes.

-

-

Determination of λ_max of the Complex:

-

Mix 1 mL of the metal stock with 2 mL of the CHA stock (creating a 2:1 ligand-to-metal ratio to ensure complex formation).

-

Scan the absorbance from 300-800 nm to identify the wavelength of maximum absorbance (λ_max) for the complex, which is distinct from the reactants alone.

-

-

Method of Continuous Variation (Job's Plot):

-

Prepare a series of 10-12 solutions in cuvettes, keeping the total molar concentration of (Metal + CHA) constant (e.g., 0.1 mM).

-

Vary the mole fraction of CHA (X_CHA) from 0 to 1.0. For example, for a 2 mL final volume:

-

Tube 1: 0.2 mL CHA stock + 1.8 mL Metal stock (X_CHA = 0.1)

-

Tube 2: 0.4 mL CHA stock + 1.6 mL Metal stock (X_CHA = 0.2)

-

...

-

Tube 10: 2.0 mL CHA stock + 0.0 mL Metal stock (X_CHA = 1.0)

-

-

Equilibrate all solutions for 15 minutes. Rationale: Allows the complexation reaction to reach equilibrium.

-

Measure the absorbance of each solution at the predetermined λ_max.

-

-

Data Analysis:

-

Calculate the corrected absorbance (A_corr) by subtracting the theoretical absorbance of the reactants had they not formed a complex.

-

Plot A_corr versus the mole fraction of CHA (X_CHA). The peak of the resulting curve indicates the stoichiometry of the complex (e.g., a peak at X_CHA = 0.67 implies a 2:1 CHA:Metal complex).

-

Figure 2: Workflow for determining complex stoichiometry using UV-Vis spectroscopy and Job's Plot.

Potentiometric Titration: Measuring Stability Constants

Causality & Expertise: Potentiometric titration is the gold-standard method for determining stability constants.[8][15][16] The principle is based on Le Châtelier's principle. When a metal ion complexes with a ligand, it displaces a proton from the ligand, causing a drop in pH. By titrating the ligand with a strong base in the presence and absence of the metal ion, we can quantify this pH drop. The difference between the two titration curves provides the data needed to calculate the average number of ligands bound to the metal at each pH point, which is then used to solve for the stability constants.[17]

Step-by-Step Protocol:

-

System Calibration:

-

Calibrate a high-precision pH meter and electrode system using at least three standard buffers (e.g., pH 4.01, 7.00, 9.21) at a constant temperature (e.g., 25.0 ± 0.1 °C).[17] Rationale: Accuracy is paramount; temperature control prevents shifts in equilibrium constants.

-

-

Preparation of Titration Solutions:

-

Prepare three separate titration vessels, each with a 50 mL total volume and a constant ionic strength (e.g., 0.1 M KCl).

-

A (Acid Blank): 5 mM HCl + 0.1 M KCl

-

B (Ligand): 5 mM HCl + 2 mM CHA + 0.1 M KCl

-

C (Complex): 5 mM HCl + 2 mM CHA + 0.5 mM Metal Salt + 0.1 M KCl

-

-

Rationale: The acid blank (A) is used to determine the exact concentration of the titrant. The ligand titration (B) is used to determine the pKa of CHA. The complex titration (C) provides the data for the stability constant calculation.

-

-

Titration Procedure:

-

Place the vessel in a thermostatted water bath on a magnetic stirrer.

-

Titrate each solution with a standardized, carbonate-free ~0.1 M NaOH solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after it has stabilized. Continue well past the final equivalence point.

-

-

Data Analysis:

-

Plot pH versus volume of NaOH added for all three titrations.

-

The complexation curve (C) will be shifted to a lower pH relative to the ligand curve (B) in the buffer region, indicating proton release upon complex formation.

-

Use specialized software (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the data. The software fits the titration curves to a model that includes the ligand pKa, metal hydrolysis constants, and the stability constants (β) for all potential complex species (e.g., ML, ML₂, ML₃).

-

Figure 3: Workflow for determining stability constants using potentiometric titration.

Applications in Drug Development & Beyond

The ability of caprylohydroxamic acid to sequester metal ions is the cornerstone of its utility in advanced applications.

-

Inhibition of Metalloenzymes: Many enzymes crucial to disease pathology, such as Histone Deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a catalytic zinc ion (Zn²⁺) in their active site.[18] Hydroxamic acids are a well-established class of HDAC inhibitors.[19] The CHA molecule can penetrate the active site and chelate the essential Zn²⁺ ion, inactivating the enzyme. This mechanism is a key strategy in the development of epigenetic drugs for cancer therapy.

-

Antimicrobial & Antifungal Activity: The growth of many pathogenic microbes is contingent upon their ability to acquire essential metal ions, particularly iron (Fe³⁺), from their host. CHA can act as a siderophore mimic, binding to iron with high affinity and making it unavailable to the microbes.[9] This sequestration of essential nutrients effectively inhibits microbial growth, which is why CHA is used as a preservative and has potential in topical pharmaceutical formulations.[4][20]

Conclusion

The interaction of sodium caprylohydroxamate with metal ions is a powerful and versatile phenomenon rooted in the fundamental principles of coordination chemistry. Its ability to form stable chelate complexes underpins its function as a stabilizer in cosmetics and as a bioactive agent in pharmacology. A thorough understanding of the thermodynamics and kinetics of these interactions, gained through robust experimental methodologies like UV-Vis spectrophotometry and potentiometric titration, is essential for any scientist seeking to innovate with this molecule. This guide provides the foundational knowledge and practical protocols to enable researchers and developers to confidently explore and apply the unique metal-chelating properties of caprylohydroxamic acid.

References

-

Paula's Choice. (n.d.). What is Caprylhydroxamic Acid? Retrieved from [Link]

-

Lingeba. (2023). 6 Applications of caprylohydroxamic acid. Retrieved from [Link]

-

Springchem International Co., Ltd. (2022). Caprylhydroxamic Acid May Become A New Selling Point. Retrieved from [Link]

-

In-cosmetics Connect. (n.d.). Caprylhydroxamic Acid: A Versatile Preservative and Chelating Agent. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Caprylhydroxamic Acid: A Modern Solution for Cosmetic Preservation. Retrieved from [Link]

-

UL Prospector. (2024). Caprylhydroxamic Acid | CHA - Cosmetic Ingredients Guide. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2020). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

-

The Honest Company. (n.d.). What is Caprylhydroxamic Acid? Retrieved from [Link]

-

Farmacia Journal. (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Retrieved from [Link]

-

CUNY Academic Works. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Retrieved from [Link]

-

PubMed. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Retrieved from [Link]

-

PubMed. (2004). The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Retrieved from [Link]

-

Farmacia Journal. (n.d.). Experimental techniques employed in the study of metal complexes-DNA-interactions. Retrieved from [Link]

-

PubChem. (n.d.). Caprylohydroxamic acid sodium salt. Retrieved from [Link]

-

NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Retrieved from [Link]

-

MDPI. (2024). Theoretical Study of Metal–Ligand Interactions in Lead Complexes with Radiopharmaceutical Interest. Retrieved from [Link]

-

RASAYAN Journal of Chemistry. (2022). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2019). Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics. Retrieved from [Link]

-

ResearchGate. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. Retrieved from [Link]

-

Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Retrieved from [Link]

-

RSC Publishing. (n.d.). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Retrieved from [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Caprylhydroxamic Acid | CHA | Cosmetic Ingredients Guide [ci.guide]

- 4. 6 Applications of caprylohydroxamic acid - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]

- 5. paulaschoice.fr [paulaschoice.fr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. News - Caprylhydroxamic Acid May Become A New Selling Point [sprchemical.com]

- 10. nbinno.com [nbinno.com]

- 11. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 16. cost-nectar.eu [cost-nectar.eu]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. cir-safety.org [cir-safety.org]

- 19. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. honest.com [honest.com]

A Senior Application Scientist's Guide to the Theoretical Modeling of Caprylohydroxamic Acid Sodium Salt

Foreword: Bridging Formulation Chemistry with Computational Insight

In the realm of cosmetic science and drug development, the demand for high-performance, safe, and stable formulations is ever-present. Caprylohydroxamic acid (CHA), and by extension its sodium salt, has emerged as a compelling alternative to traditional preservatives, lauded for its efficacy at neutral pH and favorable safety profile.[1][2] Its primary mechanism of action is understood to be the chelation of essential metal ions, particularly iron (Fe³⁺), thereby inhibiting microbial growth.[3][4] While empirical data has established its utility, a deeper, molecular-level understanding of its behavior is crucial for optimizing its application and pioneering novel formulations.

This technical guide ventures into the computational domain to elucidate the multifaceted nature of caprylohydroxamic acid sodium salt. As Senior Application Scientists, we recognize that true innovation lies at the intersection of experimental validation and predictive modeling. This document is structured not as a rigid protocol, but as a logical progression of inquiry, mirroring the scientific process itself. We will explore how different theoretical modeling techniques can be strategically employed to answer specific, pressing questions about the molecule's function, from its fundamental electronic interactions to its dynamic behavior in complex solution environments. Our objective is to empower researchers, scientists, and drug development professionals with the conceptual framework and practical insights necessary to leverage computational chemistry for tangible advancements in formulation science.

Part 1: Unraveling the Chelation Mechanism with Quantum Mechanics

The Rationale for a Quantum Mechanical Approach

At the heart of caprylohydroxamic acid's preservative action is its ability to sequester metal ions, a process governed by the formation of coordinate bonds.[5] To accurately model this phenomenon, we must turn to quantum mechanics (QM), specifically Density Functional Theory (DFT). DFT provides a robust framework for investigating the electronic structure of molecules, making it the ideal tool for dissecting the intricacies of metal-ligand interactions.[6][7] Unlike classical methods, DFT allows us to calculate properties such as binding energies, molecular orbitals, and charge distributions, which are fundamental to understanding the stability and nature of the chelation complex.[8][9] The choice of DFT is therefore not arbitrary; it is a necessity for probing the electronic causality behind the observed preservative efficacy.

Experimental Protocol: DFT Modeling of Fe³⁺ Chelation

-

Structural Optimization:

-

Begin by constructing the 3D structures of both the caprylohydroxamate anion and the Fe³⁺ ion.

-

Perform geometry optimization of the individual molecules using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) for the ligand and a basis set appropriate for transition metals, like LANL2DZ, for iron). This step ensures that the starting structures are at a local energy minimum.

-

-

Complex Formation and Optimization:

-

Position the caprylohydroxamate anion around the Fe³⁺ ion in a bidentate fashion, with the two oxygen atoms of the hydroxamic acid group coordinating to the metal center.

-

Perform a geometry optimization of the resulting complex to find its most stable conformation.

-

-

Binding Energy Calculation:

-

Calculate the binding energy (ΔE_binding) of the complex using the following equation: ΔE_binding = E_complex - (E_ligand + E_ion) where E_complex, E_ligand, and E_ion are the total electronic energies of the optimized complex, the free ligand, and the free iron ion, respectively. A negative binding energy indicates a stable complex.

-

-

Electronic Structure Analysis:

-

Analyze the molecular orbitals (e.g., HOMO and LUMO) of the complex to understand the nature of the metal-ligand bonding.

-

Calculate and visualize the electrostatic potential (ESP) map to identify the electron-rich and electron-poor regions of the complex, providing insight into its reactivity and intermolecular interactions.

-

Caption: Workflow for DFT analysis of metal chelation.

Part 2: Probing Formulation Dynamics with Molecular Dynamics Simulations

The Imperative for a Dynamic Perspective

While DFT provides a static, time-independent picture of the chelation process, the behavior of this compound within a complex cosmetic or pharmaceutical formulation is inherently dynamic.[10] Questions regarding its solubility, aggregation potential, and interactions with other formulation components (surfactants, emollients, etc.) can only be addressed through Molecular Dynamics (MD) simulations.[11][12] MD allows us to simulate the time-dependent movements of atoms and molecules, providing a window into the nanoscale processes that govern macroscopic properties.[13] This approach is crucial for predicting how the molecule will behave in a real-world environment, enabling the rational design of stable and effective formulations.[14]

Experimental Protocol: MD Simulation of Sodium Caprylohydroxamate in an Aqueous Environment

-

System Setup:

-

Define a simulation box and populate it with a representative number of sodium caprylohydroxamate molecules and explicit water molecules (e.g., TIP3P water model).

-

The concentration of the solute should be chosen to be relevant to typical formulation concentrations.

-

-

Parameterization:

-

Equilibration:

-

Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure (e.g., 300 K and 1 atm). This typically involves a short period of NVT (constant number of particles, volume, and temperature) simulation followed by a longer NPT (constant number of particles, pressure, and temperature) simulation.

-

-

Production Run:

-